![molecular formula C8H6F2O2 B3378981 2-Fluoro-2-(4-fluorophenyl)acetic acid CAS No. 1504797-94-7](/img/structure/B3378981.png)
2-Fluoro-2-(4-fluorophenyl)acetic acid
Overview
Description
“2-Fluoro-2-(4-fluorophenyl)acetic acid” is a chemical compound with the molecular formula C8H6F2O2 . It is also known by other names such as Benzeneacetic acid, α,4-difluoro- .
Molecular Structure Analysis
The molecular structure of “2-Fluoro-2-(4-fluorophenyl)acetic acid” consists of a benzene ring attached to an acetic acid group with fluorine atoms at the 2nd and 4th positions .Scientific Research Applications
Intermediate in Chemical Synthesis
“2-Fluoro-2-(4-fluorophenyl)acetic acid” is often used as an intermediate in the synthesis of various chemical compounds . It plays a crucial role in the production of complex molecules for research and industrial applications.
Production of Fluorinated Anesthetics
This compound is used as an intermediate in the production of fluorinated anesthetics . Fluorinated anesthetics are a type of general anesthetic that contain fluorine and are used in surgery to induce unconsciousness.
Chiral Derivatizing Agent
It has been used as a chiral derivatizing agent for the determination of the enantiomeric composition of chiral, nonracemic compounds by 19 F NMR spectroscopy . This allows researchers to study the stereochemistry of complex molecules.
Biochemical Reagent
“2-Fluoro-2-(4-fluorophenyl)acetic acid” can be used as a biochemical reagent . Biochemical reagents are substances that are used in biochemical research to cause a chemical reaction or see if a reaction occurs.
Preparation of Phenylboronic Catechol Esters
This compound can be used in the preparation of phenylboronic catechol esters . These esters are promising anion receptors for polymer electrolytes.
Diastereoselective Synthesis of Trisubstituted Allylic Alcohols
It can be used in the diastereoselective synthesis of trisubstituted allylic alcohols via rhodium-catalyzed arylation . This process is important in the field of organic chemistry for the creation of new carbon-carbon bonds.
Site-selective Suzuki-Miyaura Arylation Reactions
“2-Fluoro-2-(4-fluorophenyl)acetic acid” can be used in site-selective Suzuki-Miyaura arylation reactions . This is a type of cross-coupling reaction used to synthesize biaryls, an important class of compounds in medicinal chemistry.
Rh-catalyzed Enantioselective Addition Reactions
This compound can be used in Rh-catalyzed enantioselective addition reactions . These reactions are important in the synthesis of chiral molecules, which are key in the development of pharmaceuticals and agrochemicals.
Safety and Hazards
The safety data sheet for a similar compound, 2-[(4-Fluorophenyl)thio]acetic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle the compound with appropriate personal protective equipment and to avoid breathing dust/fume/gas/mist/vapors/spray .
Mechanism of Action
Target of Action
It is known to be a chiral derivatizing agent used for the determination of enantiomeric composition of chiral, nonracemic compounds by 19 f nmr spectroscopy .
Mode of Action
As a chiral derivatizing agent, it likely interacts with its targets to distinguish between different enantiomers of a compound .
Result of Action
As a chiral derivatizing agent, it may influence the structural analysis of other compounds .
properties
IUPAC Name |
2-fluoro-2-(4-fluorophenyl)acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROBMLOVUFQYSCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-2-(4-fluorophenyl)acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.